molecular formula C14H14BrNOS2 B2541142 4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide CAS No. 2034326-51-5

4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide

Cat. No.: B2541142
CAS No.: 2034326-51-5
M. Wt: 356.3
InChI Key: BNOARGKDWDZEQJ-UHFFFAOYSA-N
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Description

4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s structure includes a bromine atom, a cyclopentyl group, and two thiophene rings, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl intermediate can be synthesized through a series of reactions starting from cyclopentanone. This involves the formation of a Grignard reagent, followed by a reaction with thiophene-2-carboxylic acid.

    Bromination: The bromination of the thiophene ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Amidation: The final step involves the formation of the amide bond between the brominated thiophene and the cyclopentyl intermediate. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., NaH or KOH).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products Formed

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Coupling: Formation of biaryl or diaryl compounds.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide
  • 4-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide
  • 4-bromo-N-(1-(furan-2-yl)cyclopentyl)thiophene-2-carboxamide

Uniqueness

4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide is unique due to the presence of both bromine and thiophene rings, which can impart distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-bromo-N-(1-thiophen-2-ylcyclopentyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNOS2/c15-10-8-11(19-9-10)13(17)16-14(5-1-2-6-14)12-4-3-7-18-12/h3-4,7-9H,1-2,5-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOARGKDWDZEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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